molecular formula C7H12N2O B14799374 (S)-4-Amino-1-cyclopropylpyrrolidin-2-one

(S)-4-Amino-1-cyclopropylpyrrolidin-2-one

Cat. No.: B14799374
M. Wt: 140.18 g/mol
InChI Key: PSINJBJNAVYKLD-YFKPBYRVSA-N
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Description

(4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a suitable lactam precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of (4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

(4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-(2-methylpropyl)pyrrolidin-2-one
  • (4S)-5-fluoro-L-leucine

Uniqueness

(4S)-4-amino-1-cyclopropyl-pyrrolidin-2-one is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(4S)-4-amino-1-cyclopropylpyrrolidin-2-one

InChI

InChI=1S/C7H12N2O/c8-5-3-7(10)9(4-5)6-1-2-6/h5-6H,1-4,8H2/t5-/m0/s1

InChI Key

PSINJBJNAVYKLD-YFKPBYRVSA-N

Isomeric SMILES

C1CC1N2C[C@H](CC2=O)N

Canonical SMILES

C1CC1N2CC(CC2=O)N

Origin of Product

United States

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